molecular formula C5H3Cl2NS B15312404 3,5-Dichloro-4-pyridinethiol CAS No. 33216-53-4

3,5-Dichloro-4-pyridinethiol

Cat. No.: B15312404
CAS No.: 33216-53-4
M. Wt: 180.05 g/mol
InChI Key: HHOHIIYJTDKSHU-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-pyridinethiol is a chlorinated heterocyclic compound with the molecular formula C5H3Cl2NS. It is a derivative of pyridine, where two chlorine atoms are substituted at the 3rd and 5th positions, and a thiol group is present at the 4th position.

Preparation Methods

The synthesis of 3,5-Dichloro-4-pyridinethiol typically involves the chlorination of pyridine derivatives. One common method includes the reaction of pentachloropyridine with nucleophiles. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from 60-125°C . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3,5-Dichloro-4-pyridinethiol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include potassium fluoride, dimethyl sulfoxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-pyridinethiol involves its interaction with various molecular targets. The electron-deficient nature of the pyridine ring makes it highly reactive towards nucleophiles, facilitating substitution reactions. The thiol group can form disulfide bonds, which are crucial in many biological processes .

Comparison with Similar Compounds

Properties

CAS No.

33216-53-4

Molecular Formula

C5H3Cl2NS

Molecular Weight

180.05 g/mol

IUPAC Name

3,5-dichloro-1H-pyridine-4-thione

InChI

InChI=1S/C5H3Cl2NS/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)

InChI Key

HHOHIIYJTDKSHU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=S)C(=CN1)Cl)Cl

Origin of Product

United States

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